C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1187932-00-8
VCID: VC2873823
InChI: InChI=1S/C8H9N3.2ClH/c9-5-7-6-10-11-4-2-1-3-8(7)11;;/h1-4,6H,5,9H2;2*1H
SMILES: C1=CC2=C(C=NN2C=C1)CN.Cl.Cl
Molecular Formula: C8H11Cl2N3
Molecular Weight: 220.1 g/mol

C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride

CAS No.: 1187932-00-8

Cat. No.: VC2873823

Molecular Formula: C8H11Cl2N3

Molecular Weight: 220.1 g/mol

* For research use only. Not for human or veterinary use.

C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride - 1187932-00-8

Specification

CAS No. 1187932-00-8
Molecular Formula C8H11Cl2N3
Molecular Weight 220.1 g/mol
IUPAC Name pyrazolo[1,5-a]pyridin-3-ylmethanamine;dihydrochloride
Standard InChI InChI=1S/C8H9N3.2ClH/c9-5-7-6-10-11-4-2-1-3-8(7)11;;/h1-4,6H,5,9H2;2*1H
Standard InChI Key IYDFIGRTKJXLJD-UHFFFAOYSA-N
SMILES C1=CC2=C(C=NN2C=C1)CN.Cl.Cl
Canonical SMILES C1=CC2=C(C=NN2C=C1)CN.Cl.Cl

Introduction

Chemical Identity and Structure

C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride (CAS: 1187932-00-8) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core structure with a methylamine substituent at the 3-position, formulated as a dihydrochloride salt . The compound is also known by several synonyms including Pyrazolo[1,5-a]pyridine-3-methanamine dihydrochloride and Pyrazolo[1,5-a]pyridine-3-methanamine, hydrochloride (1:2) .

Molecular Properties

The compound has a molecular formula of C8H10ClN3 with a molecular weight of 183.6381 g/mol . As a dihydrochloride salt, it likely exhibits enhanced water solubility compared to its free base form, a property common to amine hydrochlorides that makes them valuable in pharmaceutical applications. The fused heterocyclic ring system provides a rigid scaffold that can influence its binding characteristics with biological targets.

Structural Characteristics

The pyrazolo[1,5-a]pyridine core consists of a five-membered pyrazole ring fused with a six-membered pyridine ring, creating a bicyclic system. The methylamine group at the 3-position provides a basic nitrogen center that can participate in hydrogen bonding and acid-base interactions. This structural arrangement creates specific three-dimensional characteristics that can be crucial for biological activity.

SupplierProduct NumberProduct NameQuantityPurityPrice (USD)
TRCP846538Pyrazolo[1,5-a]pyridin-3-ylmethanamine Hydrochloride10mgNot specified$45
TRCP846538Pyrazolo[1,5-a]pyridin-3-ylmethanamine Hydrochloride50mgNot specified$65
J&W Pharmlab68R0222SC-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride50mg96%$108
J&W Pharmlab68R0222SC-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride100mg96%$125
J&W Pharmlab68R0222SC-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride250mg96%$149

The pricing structure suggests this compound is primarily utilized in research quantities for laboratory and early-stage pharmaceutical development applications . The significant price per gram indicates specialized synthesis requirements and potentially limited scale of production.

Relationship to Other Bioactive Pyrazolo-Heterocycles

Comparison to Pyrazolo[1,5-a]pyrimidines

C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride shares structural similarities with pyrazolo[1,5-a]pyrimidines, which have demonstrated significant biological activity. Pyrazolo[1,5-a]pyrimidines have been reported as potent inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis (M.tb) . These compounds feature the same pyrazolo-fused ring system but replace the six-membered pyridine with a pyrimidine ring.

In research on pyrazolo[1,5-a]pyrimidines, structure-activity relationship studies have shown that substitutions at positions analogous to the 3-position in our compound of interest can significantly influence biological activity. For example, 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines have demonstrated potent in vitro M.tb growth inhibition . This suggests potential for bioactivity in C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride.

Structure-Activity Relationships

Role of the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine scaffold serves as an important pharmacophore in medicinal chemistry. Research on related compounds suggests that this bicyclic system can influence:

  • Binding affinity to protein targets through π-stacking and hydrophobic interactions

  • Metabolic stability compared to monocyclic alternatives

  • Cell membrane permeability and distribution characteristics

Significance of the 3-Position Substitution

The methylamine substituent at the 3-position of the pyrazolo[1,5-a]pyridine core provides a basic nitrogen center that can:

  • Form hydrogen bonds with target proteins

  • Interact with acidic residues in binding pockets

  • Serve as a handle for further derivatization in lead optimization

In related compounds, substitutions at analogous positions have demonstrated significant effects on potency and selectivity profiles. For instance, in pyrazolo[1,5-a]pyrimidine derivatives, researchers found that the optimal C-7 side chain was 2-pyridinemethanamine, highlighting the importance of amine-containing substituents on these scaffolds .

Comparative Analysis with Related Compounds

Structural Similarities to 1H-Pyrazolo[3,4-c]pyridin-5-amine

C-Pyrazolo[1,5-a]pyridin-3-yl-methylamine dihydrochloride shares some structural features with 1H-Pyrazolo[3,4-c]pyridin-5-amine dihydrochloride (CAS: 1427195-29-6), another pyrazolopyridine derivative . Both compounds:

  • Feature a pyrazole ring fused to a pyridine ring

  • Contain amine functionality and exist as dihydrochloride salts

  • Have potential applications in pharmaceutical research

The key differences lie in the fusion pattern of the rings and the position of the amine group, which would significantly affect their three-dimensional structures and biological activities.

Relationship to Pyrazolo[1,5-a]pyridin-7-ylmethanamine

Pyrazolo[1,5-A]pyridin-7-ylmethanamine represents another closely related analog where the methylamine group is positioned at the 7-position rather than the 3-position. This positional isomer likely exhibits different biological properties due to the altered spatial arrangement of the basic nitrogen center relative to the heterocyclic scaffold.

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